molecular formula C23H21IN2O4 B7750363 tert-butyl (2Z)-2-[3-[(2-iodobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

tert-butyl (2Z)-2-[3-[(2-iodobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

Cat. No.: B7750363
M. Wt: 516.3 g/mol
InChI Key: JFDYJXLISAGKKD-HNENSFHCSA-N
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Description

tert-butyl (2Z)-2-[3-[(2-iodobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate: is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a tert-butyl ester group, an iodinated benzoyl amide, and an isoindoline moiety

Properties

IUPAC Name

tert-butyl (2Z)-2-[3-[(2-iodobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21IN2O4/c1-13(27)18(22(29)30-23(2,3)4)19-14-9-5-6-10-15(14)20(25-19)26-21(28)16-11-7-8-12-17(16)24/h5-12H,1-4H3,(H,25,26,28)/b19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDYJXLISAGKKD-HNENSFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3I)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/1\C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3I)/C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2Z)-2-[3-[(2-iodobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Isoindoline Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.

    Introduction of the Iodinated Benzoyl Group: This step involves the acylation of the isoindoline core with 2-iodobenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the tert-Butyl Ester: The final step involves the esterification of the resulting intermediate with tert-butyl bromoacetate under basic conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2Z)-2-[3-[(2-iodobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodinated benzoyl group or reduce other functional groups within the molecule.

    Substitution: The iodinated benzoyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

tert-butyl (2Z)-2-[3-[(2-iodobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which tert-butyl (2Z)-2-[3-[(2-iodobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (2Z)-2-[3-[(2-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
  • tert-butyl (2Z)-2-[3-[(2-bromobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
  • tert-butyl (2Z)-2-[3-[(2-fluorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

Uniqueness

The uniqueness of tert-butyl (2Z)-2-[3-[(2-iodobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate lies in the presence of the iodinated benzoyl group, which can impart distinct reactivity and properties compared to its chloro, bromo, or fluoro analogs. This can influence its behavior in chemical reactions and its interactions in biological systems.

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